molecular formula C12H14O4S B13595982 1-(4-Methanesulfonylphenyl)cyclobutane-1-carboxylic acid

1-(4-Methanesulfonylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13595982
M. Wt: 254.30 g/mol
InChI Key: DLQKWCNHIQIBCF-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonylphenyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring substituted with a methanesulfonylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methanesulfonylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methanesulfonylphenyl derivatives with cyclobutane carboxylic acid precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired cyclobutane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methanesulfonylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Methanesulfonylphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfonylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid
  • 1-(4-Bromophenyl)cyclobutane-1-carboxylic acid
  • 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid

Comparison: 1-(4-Methanesulfonylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O4S/c1-17(15,16)10-5-3-9(4-6-10)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

DLQKWCNHIQIBCF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2(CCC2)C(=O)O

Origin of Product

United States

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